OSU-6162 hydrochloride, also known as PNU-96391, is a compound recognized for its role as a dopamine stabilizer. This compound functions primarily as a partial agonist at both dopamine D2 receptors and serotonin 5-HT2A receptors, making it significant in the context of neuropharmacology. Its unique mechanism allows it to modulate dopaminergic activity, which can be beneficial in treating conditions characterized by dopaminergic dysregulation, such as schizophrenia and Parkinson's disease .
OSU-6162 hydrochloride is synthesized from various chemical precursors. It belongs to the class of compounds known as piperidine derivatives. The compound has been classified based on its pharmacological properties, particularly its ability to stabilize dopamine levels in the brain, thus mitigating both hyperdopaminergic and hypodopaminergic states .
The synthesis of OSU-6162 hydrochloride involves several key steps:
A notable improvement in synthetic methods has been reported, focusing on stable isotope labeling for research purposes, which enhances the understanding of its pharmacokinetics and dynamics in biological systems .
The molecular formula of OSU-6162 hydrochloride is , with a molar mass of approximately 281.41 g/mol. The compound features a piperidine ring substituted with a methylsulfonyl group and a propyl chain, contributing to its pharmacological activity.
The three-dimensional structure can be modeled to visualize interactions with receptors, which aids in understanding its mechanism of action .
OSU-6162 hydrochloride undergoes various interactions within biological systems:
The mechanism by which OSU-6162 exerts its effects involves:
Research indicates that OSU-6162 can influence behavioral outcomes depending on baseline dopaminergic activity, showcasing its dual role in both stimulating and inhibiting dopaminergic effects based on physiological needs .
OSU-6162 hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications .
OSU-6162 hydrochloride has garnered attention for its potential applications in various fields:
OSU-6162 hydrochloride functions as a dopamine stabilizer, exhibiting bidirectional modulation of dopaminergic pathways contingent on basal dopaminergic tone. In hyperdopaminergic states (e.g., amphetamine-induced locomotion), it reduces motor activity by attenuating dopamine excess, whereas in hypodopaminergic states (e.g., reserpine-treated or habituated animals), it enhances locomotion by augmenting deficient signaling [1] [7]. This homeostatic property is evidenced in primate PET studies where (-)-OSU-6162 normalized striatal dopamine synthesis: decreasing it in high-tone conditions and increasing it in low-tone conditions [1] [8]. The stabilizer effect derives from its concentration-dependent modulation of dopamine D2 receptor transduction, acting as a low-efficacy partial agonist that buffers pathological extremes without inducing hypolocomotion or catalepsy [3] [7].
Table 1: Dopamine Stabilization Effects in Preclinical Models
Experimental Model | Hyperdopaminergic State Response | Hypodopaminergic State Response |
---|---|---|
Amphetamine-induced locomotion | ↓ Locomotion (30-60 mg/kg) | Not applicable |
Reserpine-treated mice | Not applicable | ↑ Locomotion (10-30 mg/kg) |
Habituated rats | Not applicable | ↑ Locomotion (15-40 mg/kg) |
L-DOPA-induced dyskinesia | ↓ Dyskinesia | Preserved anti-parkinsonian effect |
In vivo studies demonstrate high striatal D2 receptor occupancy (74–81%) at behaviorally active doses (15–40 mg/kg), despite modest in vitro binding affinity (Ki = 447 nM for D2, 1,305 nM for D3) [1] [6] [7]. This discrepancy suggests preferential in vivo accumulation in dopaminergic pathways. Functional assays reveal kinetically selective antagonism: OSU-6162 dissociates rapidly from D2 receptors (fast-off kinetics), contrasting with classical antipsychotics like haloperidol [1] [13]. Its (S)-enantiomer, (-)-OSU-6162, shows 5-fold higher D2 affinity than the (R)-(+)-form, correlating with greater potency in suppressing hyperlocomotion [1] [15]. Crucially, OSU-6162 exhibits functional selectivity (biased signaling) by antagonizing dopamine-stimulated GTPγS binding while minimally affecting β-arrestin recruitment, favoring G-protein-mediated signaling pathways [2] [8].
OSU-6162 preferentially modulates extrasynaptic dopamine receptors, which govern volumetric neurotransmission, over synaptic receptors governing phasic signaling. This is evidenced by its ability to normalize dopamine turnover without blocking synaptic dopamine transmission required for motor function [1] [7]. In parkinsonian primates, (-)-OSU-6162 reduced L-DOPA-induced dyskinesias while preserving therapeutic motor effects, indicating differential engagement of supersensitive extrasynaptic receptors versus normosensitive synaptic pools [1] [4]. This compartmental selectivity arises from its action on high-affinity D2 states prevalent in extrasynaptic compartments, regulating dopamine diffusion in perisynaptic spaces [3] [8].
Both enantiomers act as medium-intrinsic activity partial agonists at 5-HT2A serotonin receptors, with (+)-OSU-6162 exhibiting higher efficacy (∼60% of 5-HT response) than (-)-OSU-6162 (∼40%) in phosphatidylinositol hydrolysis assays [2] [8]. In vivo, (+)-OSU-6162 induces more pronounced stimulatory effects in reserpinized mice, fully blocked by the 5-HT2A antagonist M100907 but not D2 antagonists [8]. Conversely, (-)-OSU-6162 more potently inhibits 5-HT2A agonist DOI-induced head twitches. This serotonergic activity contributes to bidirectional locomotor effects: 5-HT2A partial agonism enhances dopamine release in cortical regions during hypodopaminergic states while dampening glutamate-driven hyperactivity in hyperdopaminergic states [8] [15].
Table 2: Receptor Binding and Functional Profiles
Receptor Target | Binding Affinity (Ki, nM) | Functional Activity | Enantiomer Preference |
---|---|---|---|
Dopamine D2 | 447 (D2); 1,305 (D3) | Low-efficacy partial agonist | (S)-(-) > (R)-(+) |
5-HT2A | 210–510 | Medium-efficacy partial agonist | (R)-(+) > (S)-(-) |
Sigma1 | 380 | Antagonist | Not reported |
Other monoamine receptors | >1,000 | Negligible interaction | Neither |
OSU-6162 binds sigma1 receptors (Ki ≈ 380 nM), potentially contributing to its cognitive and anxiolytic properties [4] [5]. Sigma1 modulation enhances NMDA receptor trafficking and mitochondrial function, which may underpin observed improvements in executive function and emotional recognition in clinical studies [5] [19]. Additionally, at D2 receptors, low OSU-6162 concentrations (<100 nM) exhibit positive allosteric modulation of dopamine binding in cell-free systems, though this is less evident in intact cell assays [3] [7]. This allosteric activity may facilitate dopamine sensitivity in hypofunctional states, complementing its direct partial agonist effects.
Table 3: Summary of Key Neuropharmacological Actions
Mechanistic Feature | Biological Consequence | Functional Outcome |
---|---|---|
D2 partial agonism | Tone-dependent dopamine stabilization | Antipsychotic/anti-addictive effects |
5-HT2A partial agonism | Cortical dopamine/glutamate modulation | Mood stabilization; anxiolysis |
Extrasynaptic targeting | Normalization of pathological receptor sensitivity | Anti-dyskinetic action in Parkinson’s |
Fast D2 dissociation kinetics | Transient receptor occupancy | Low catalepsy risk |
Sigma1 binding | Enhanced neuroplasticity and mitochondrial function | Cognitive/emotional processing improvement |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0